

physical and chemical properties of Plucheoside B aglycone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Plucheoside B aglycone*

Cat. No.: *B15494815*

[Get Quote](#)

Plucheoside B Aglycone: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plucheoside B aglycone, a sesquiterpenoid derived from the medicinal plant *Pluchea indica*, is a molecule of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside an exploration of its potential biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. We present a compilation of its known quantitative data, delve into its potential role in cellular signaling, and provide a basis for further investigation into its therapeutic applications.

Physicochemical Properties

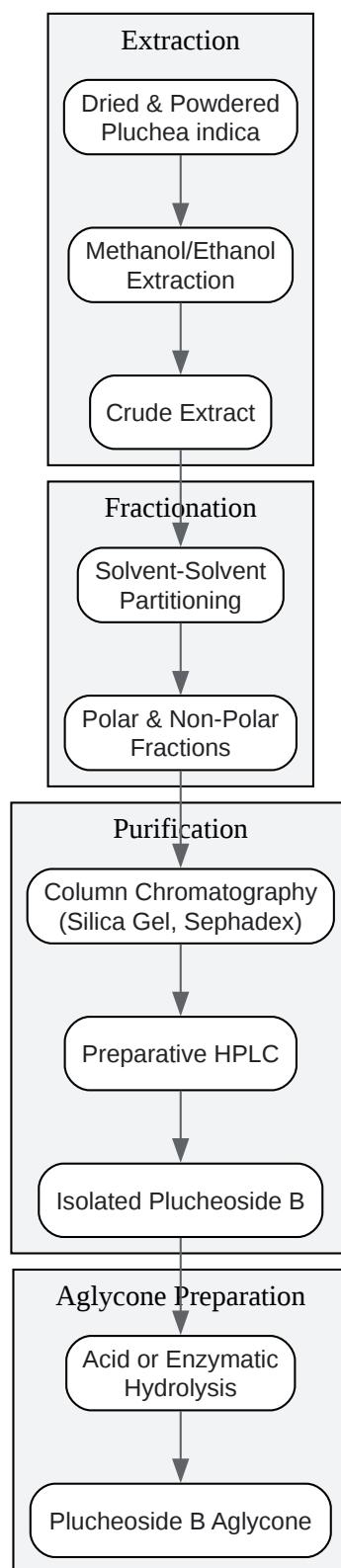
The fundamental physical and chemical characteristics of **Plucheoside B aglycone** are crucial for its handling, formulation, and analysis. While comprehensive experimental data remains to

be fully elucidated in publicly available literature, computational predictions from established databases provide valuable initial insights.

Table 1: Physical and Chemical Properties of **Plucheoside B Aglycone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₂ O ₃	PubChem CID: 101215660
Molecular Weight	226.31 g/mol	PubChem CID: 101215660
Canonical SMILES	CC1C(C(C(=C)C1(C)O)C(=O)O)C	PubChem CID: 101215660
InChI Key	N/A	PubChem CID: 101215660
Computed XLogP3	1.8	PubChem CID: 101215660
Hydrogen Bond Donor Count	2	PubChem CID: 101215660
Hydrogen Bond Acceptor Count	3	PubChem CID: 101215660
Rotatable Bond Count	2	PubChem CID: 101215660
Exact Mass	226.156894 g/mol	PubChem CID: 101215660
Monoisotopic Mass	226.156894 g/mol	PubChem CID: 101215660
Topological Polar Surface Area	57.5 Å ²	PubChem CID: 101215660
Heavy Atom Count	16	PubChem CID: 101215660
Complexity	305	PubChem CID: 101215660

Note: The data presented in this table is primarily based on computational predictions from the PubChem database and may not reflect experimentally determined values.


Experimental Protocols

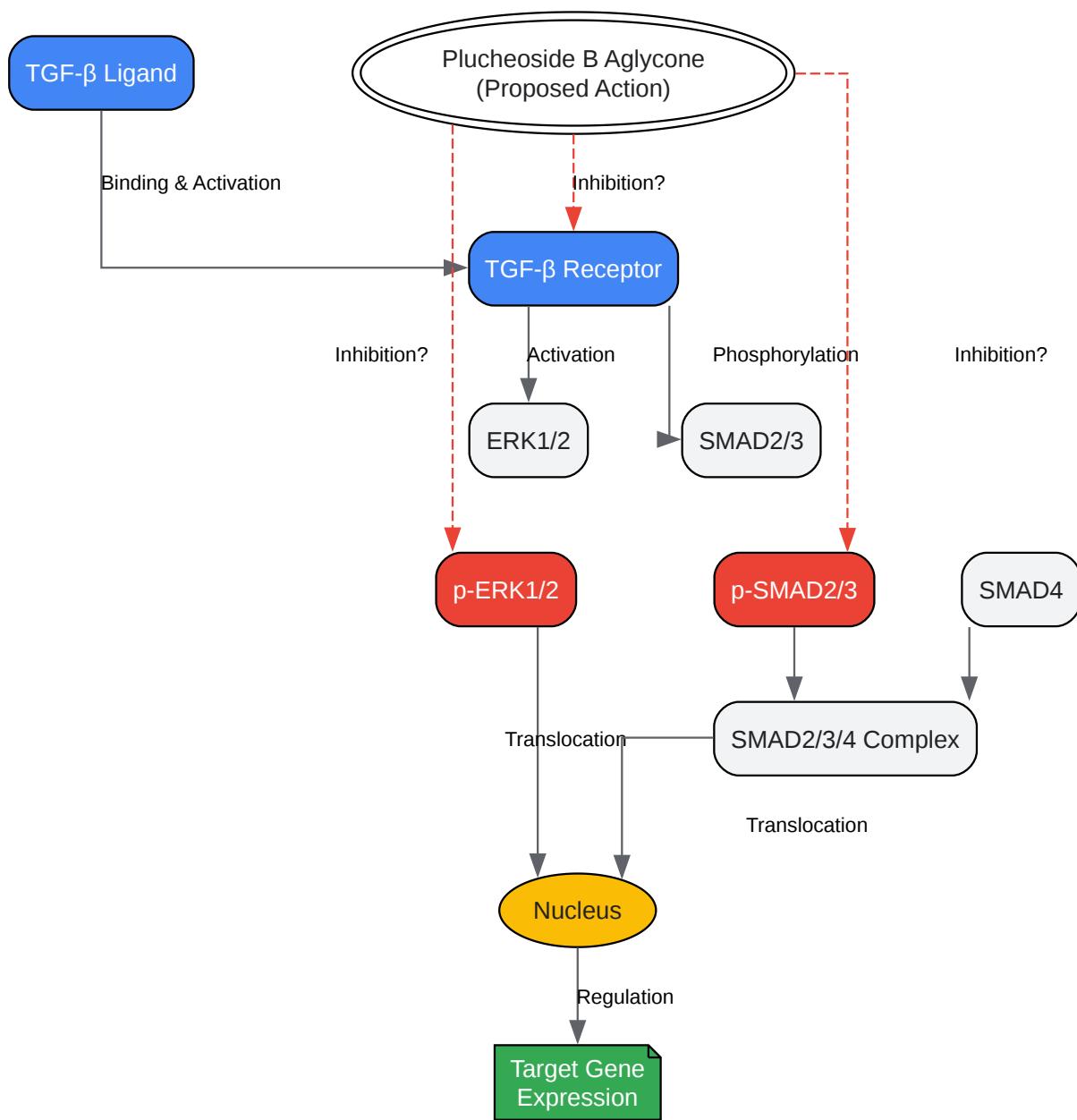
Detailed experimental protocols for the specific isolation and synthesis of **Plucheoside B aglycone** are not extensively documented in readily available scientific literature. However,

general methodologies for the isolation of sesquiterpenoids from *Pluchea indica* and the synthesis of related aglycones can be adapted.

General Isolation Procedure from *Pluchea indica*

The isolation of Plucheoside B, the glycosidic precursor to the aglycone, typically involves the extraction of dried and powdered plant material with a polar solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic separations. A generalized workflow is presented below.

[Click to download full resolution via product page](#)**Figure 1:** Generalized workflow for the isolation of **Plucheoside B aglycone**.


General Synthetic Approach for Sesquiterpenoid Aglycones

The total synthesis of sesquiterpenoid aglycones is a complex undertaking that often involves multi-step reaction sequences. While a specific synthesis for **Plucheoside B aglycone** has not been reported, general strategies often employ the construction of the core carbocyclic skeleton followed by functional group manipulations to introduce the desired stereochemistry and oxidation patterns.

Biological Activity and Signaling Pathways

Research into the biological effects of Plucheoside B and its aglycone is ongoing. Studies on extracts of *Pluchea indica*, which are known to contain Plucheoside B, have suggested potential involvement in the modulation of key cellular signaling pathways, particularly the Transforming Growth Factor- β (TGF- β) pathway.

The TGF- β signaling cascade plays a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The standardized extract of *Pluchea indica* has been shown to influence the TGF- β pathway by modulating the phosphorylation of downstream effectors such as SMAD2/3 and ERK1/2.

[Click to download full resolution via product page](#)

Figure 2: Proposed interaction of **Plucheoside B aglycone** with the TGF-β signaling pathway.

The diagram above illustrates a simplified model of the TGF-β signaling pathway and the potential points of intervention for **Plucheoside B aglycone**. It is hypothesized that the

aglycone may exert its effects by inhibiting the phosphorylation of SMAD2/3 and ERK1/2, thereby attenuating the downstream signaling cascade. Further research is required to validate these proposed mechanisms and to fully understand the specific molecular interactions involved.

Future Directions

Plucheoside B aglycone represents a compelling lead compound for further investigation.

Key areas for future research include:

- Definitive structural elucidation through advanced spectroscopic techniques and X-ray crystallography.
- Development of a robust and scalable synthetic route to enable comprehensive biological evaluation.
- In-depth pharmacological studies to elucidate the precise mechanism of action and to identify specific molecular targets.
- Preclinical evaluation in relevant disease models to assess its therapeutic potential.

Conclusion

This technical guide has synthesized the available information on the physical, chemical, and potential biological properties of **Plucheoside B aglycone**. While significant research is still needed to fully characterize this promising natural product, the existing data suggests its potential as a valuable tool for researchers and a starting point for the development of novel therapeutics. The information and diagrams presented herein are intended to facilitate and inspire further exploration into the scientific and medicinal applications of this intriguing sesquiterpenoid.

- To cite this document: BenchChem. [physical and chemical properties of Plucheoside B aglycone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15494815#physical-and-chemical-properties-of-plucheoside-b-aglycone\]](https://www.benchchem.com/product/b15494815#physical-and-chemical-properties-of-plucheoside-b-aglycone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com